N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Description
N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a fluorophenyl group, and a cyclobutanecarbonylamino moiety, making it a unique structure for chemical and biological studies.
Properties
IUPAC Name |
N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-18-9-7-16(8-10-18)20-11-12-21(20)23(28)25-14-15-3-1-6-19(13-15)26-22(27)17-4-2-5-17/h1,3,6-10,13,17,20-21H,2,4-5,11-12,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYFNMGLJKSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CNC(=O)C3CCC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the fluorophenyl and cyclobutanecarbonylamino groups. Common synthetic routes may include:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions, where two alkenes react to form a cyclobutane ring.
Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring.
Amidation Reaction: The final step involves the formation of the amide bond through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or the aromatic ring to a cyclohexane ring.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(cyclopropanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide
- N-[[3-(cyclopentanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclopentane-1-carboxamide
Uniqueness
N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is unique due to its specific combination of a cyclobutane ring, a fluorophenyl group, and a cyclobutanecarbonylamino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
